7-Methoxychroman-3-one

Descripción general

Descripción

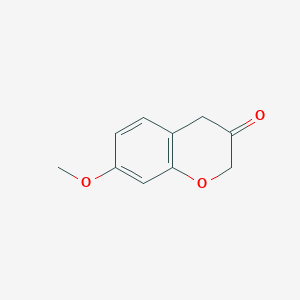

7-Methoxychroman-3-one is a heterocyclic organic compound that belongs to the chromanone family It is characterized by a chromanone core structure with a methoxy group at the seventh position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxychroman-3-one typically involves the condensation of 7-methoxychroman-4-one with suitable aldehydes in the presence of gaseous hydrochloric acid in an appropriate alcohol solvent . Another method involves the reaction of 7-methoxychroman-4-one with ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate in ethanol under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness.

Análisis De Reacciones Químicas

Oxidation Reactions

The ketone group at position 3 can undergo oxidation under controlled conditions. While direct oxidation of 7-methoxychroman-3-one is not explicitly documented in the provided sources, analogous chroman-3-one derivatives exhibit oxidation to chromones (unsaturated ketones) using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

Example Pathway :

Reduction Reactions

The carbonyl group at position 3 is reducible to a secondary alcohol. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for this transformation .

Typical Conditions :

-

Reagent : NaBH₄ in methanol, 0°C to room temperature.

-

Product : 3-Hydroxy-7-methoxychroman.

Substitution Reactions

The methoxy group at position 7 can participate in nucleophilic substitution reactions. For example, demethylation using hydrobromic acid (HBr) or boron tribromide (BBr₃) yields 7-hydroxychroman-3-one, a precursor for further functionalization .

Example Reaction :

Condensation Reactions

The ketone group facilitates aldol-like condensations with aromatic aldehydes to form chalcone analogs. These reactions are typically acid-catalyzed (e.g., HCl in ethanol) and yield 3-benzylidene derivatives with extended conjugation .

Key Example :

Condensation with 3-bromo-4,5-dimethoxybenzaldehyde produces polyfunctionalized 3-benzylidenechroman-3-one derivatives, which have demonstrated cytotoxic activity .

Reaction Conditions :

-

Catalyst : HCl (gaseous or aqueous).

-

Solvent : Ethanol or methanol.

-

Temperature : Reflux (70–80°C).

Nucleophilic Additions

The carbonyl group reacts with nucleophiles such as amines or hydrazines to form imines or hydrazones. For instance, reaction with hydrazine hydrate yields the corresponding hydrazone, a precursor for heterocyclic synthesis .

General Equation :

Halogenation

Electrophilic halogenation at the aromatic ring is feasible under Friedel-Crafts conditions. Bromination using bromine (Br₂) in the presence of FeBr₃ introduces bromine at the para position relative to the methoxy group.

Example :

Table 1. Oxidation and Reduction Pathways

| Reaction Type | Reagents/Conditions | Product | Source |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄, 60°C | 7-Methoxychromone | |

| Reduction | NaBH₄, MeOH, 0°C → RT | 3-Hydroxy-7-methoxychroman |

Table 2. Substitution and Condensation Reactions

Biological Relevance of Derivatives

Derivatives synthesized from this compound, such as 3-benzylidenechalcone analogs, exhibit notable cytotoxic activity. For example:

-

Compound 4a (3-benzylidene-7-hydroxychroman-3-one) showed IC₅₀ values ≤ 3.86 µg/mL against breast cancer (MDA-MB-231) and leukemia (K562) cell lines, outperforming etoposide by 6–17 fold .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that 7-methoxychroman-3-one exhibits notable biological activities, particularly in cancer research:

- Anticancer Properties : Several studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, derivatives were tested against human breast cancer (MDA-MB-231), human erythroleukemia (K562), and neuroblastoma (SK-N-MC) cell lines, showing significant inhibitory activity with IC₅₀ values as low as 5 µg/mL .

- Mechanisms of Action : The compound's anticancer activity is believed to involve apoptosis induction and cell cycle arrest. In vitro studies have shown that certain derivatives can outperform standard chemotherapeutic agents like etoposide .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

Notable Findings

- Cytotoxic Activity : In one study, a series of 3-benzylidene derivatives were synthesized and evaluated for their anticancer activity against MDA-MB-231 cells, revealing potent inhibitory effects comparable to established chemotherapeutics .

- Structure-Activity Relationship (SAR) : The modification of substituents on the chromanone structure has been shown to significantly affect biological activity. For example, the introduction of hydroxyl groups at specific positions enhances cytotoxicity against targeted cancer cells .

Mecanismo De Acción

The mechanism of action of 7-Methoxychroman-3-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

Chroman-4-one: Lacks the methoxy group at the seventh position but shares the core structure.

7-Hydroxychroman-4-one: Similar structure with a hydroxy group instead of a methoxy group.

3-Benzylidene-7-methoxychroman-4-one: A derivative with a benzylidene group at the third position.

Uniqueness: 7-Methoxychroman-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its methoxy group at the seventh position plays a crucial role in its interaction with biological targets and its overall pharmacological profile.

Actividad Biológica

Introduction

7-Methoxychroman-3-one, a compound belonging to the chromanone class, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in cancer therapy, supported by relevant research findings and data.

Chemical Structure and Properties

This compound features a methoxy group at the 7-position and a carbonyl group at the 3-position of the chroman ring. Its chemical formula is CHO, with a molecular weight of 178.18 g/mol. The presence of these functional groups enhances its solubility and interaction potential with biological targets, making it a promising scaffold for drug discovery.

Biological Activities

Research has highlighted several key biological activities of this compound:

-

Anticancer Properties :

- Studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) cells. For instance, certain derivatives demonstrated IC values ranging from 7.56 to 25.04 µg/ml, indicating significant antiproliferative activity .

- A case study involving the synthesis of novel derivatives revealed that modifications to the chromanone structure could enhance cytotoxicity, suggesting a structure-activity relationship that warrants further investigation .

-

Mechanisms of Action :

- This compound has been observed to influence several biochemical pathways, including those involved in oxidative stress and apoptosis. It activates the Nrf2 pathway, leading to increased expression of antioxidant genes that help mitigate oxidative damage.

- The compound also inhibits key enzymes involved in cell signaling, such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival. This inhibition can promote apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Cytotoxic effects on MDA-MB-231 and SK-N-MC cells | |

| Antioxidant | Activation of Nrf2 pathway | |

| Enzyme Inhibition | Inhibition of PI3K |

Case Studies

- Synthesis and Evaluation :

-

Mechanistic Insights :

- Further investigations into the molecular mechanisms revealed that this compound modulates gene expression by interacting with DNA-binding proteins, leading to changes in transcriptional activity that may contribute to its anticancer effects.

Propiedades

IUPAC Name |

7-methoxy-4H-chromen-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O3/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZNSDPYTCOXWSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(=O)CO2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40472106 | |

| Record name | 7-methoxychroman-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76322-24-2 | |

| Record name | 7-methoxychroman-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40472106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.